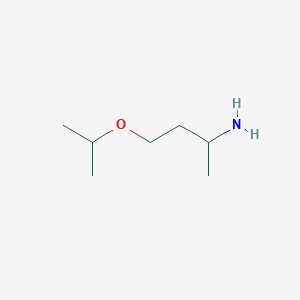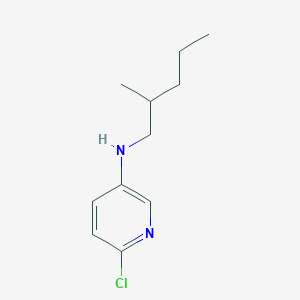
6-Chloro-N-(2-methylpentyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(2-methylpentyl)pyridin-3-amine is an organic compound with the molecular formula C11H17ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2-methylpentyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 2-methylpentylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques can enhance the overall production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-(2-methylpentyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-(2-methylpentyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-pyridinamine: Shares the chloro and pyridine moieties but lacks the N-(2-methylpentyl) group.
2-Amino-6-chloropyridine: Similar structure but with an amino group instead of the N-(2-methylpentyl) group.
Uniqueness: 6-Chloro-N-(2-methylpentyl)pyridin-3-amine is unique due to the presence of the N-(2-methylpentyl) group, which can significantly influence its chemical properties and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H17ClN2 |
|---|---|
Molekulargewicht |
212.72 g/mol |
IUPAC-Name |
6-chloro-N-(2-methylpentyl)pyridin-3-amine |
InChI |
InChI=1S/C11H17ClN2/c1-3-4-9(2)7-13-10-5-6-11(12)14-8-10/h5-6,8-9,13H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
SJIDCFUKSNDBQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CNC1=CN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


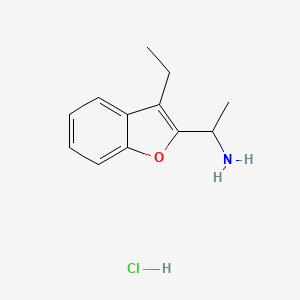
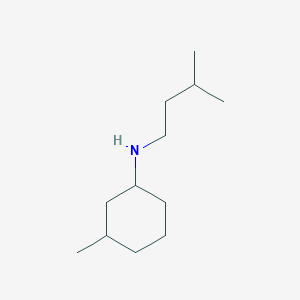
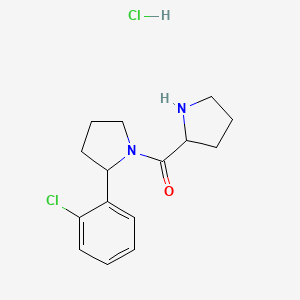
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
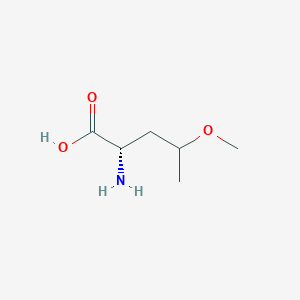
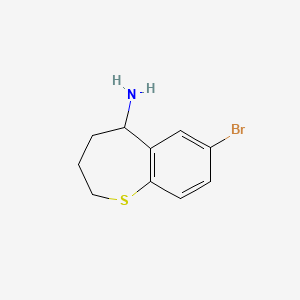

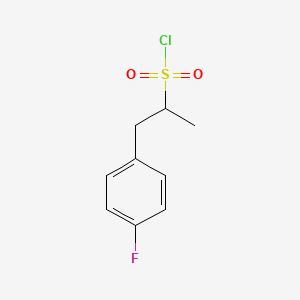
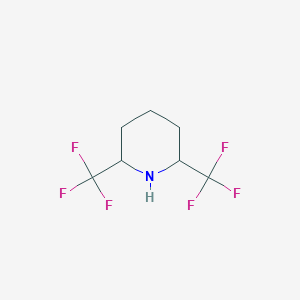
![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)

